4-Nitroisothiazol-5-amine
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Overview
Description
4-Nitroisothiazol-5-amine is a heterocyclic organic compound with the molecular formula C3H3N3O2S. It belongs to the class of isothiazoles, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a nitro group at the fourth position and an amino group at the fifth position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroisothiazol-5-amine typically involves the nitration of isothiazole derivatives. One common method is the reaction of isothiazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the fourth position. The subsequent introduction of the amino group can be achieved through a substitution reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nitroisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminoisothiazol-5-amine.
Substitution: Formation of various substituted isothiazole derivatives.
Scientific Research Applications
4-Nitroisothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitroisothiazol-5-amine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrothiazole: Similar structure but lacks the amino group at the fifth position.
5-Nitroisothiazole: Similar structure but the nitro group is at the fifth position instead of the fourth.
4-Aminoisothiazole: Similar structure but lacks the nitro group at the fourth position
Uniqueness
4-Nitroisothiazol-5-amine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
4-nitro-1,2-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRGDMHGPDXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435564 |
Source
|
Record name | 4-Nitroisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153970-45-7 |
Source
|
Record name | 4-Nitroisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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